Cas no 90-29-9 (Pseudobabtigen)

Pseudobabtigen structure
Pseudobabtigen structure
Nome del prodotto:Pseudobabtigen
Numero CAS:90-29-9
MF:C16H10O5
MW:282.247604846954
CID:994702
PubChem ID:5281805

Pseudobabtigen Proprietà chimiche e fisiche

Nomi e identificatori

    • pseudobaptigenin
    • 3-(1,3-benzodioxol-5-yl)-7-hydroxychromen-4-one
    • PSEUDOBAPTIGENIN(RG)
    • 3',4'-methylenedioxy-7-hydroxyisoflavone
    • 7-hydroxy-3',4'-methylenedioxyisoflavone
    • pseudobaptisin aglycone
    • x-Baptigenin
    • SCHEMBL73016
    • 4H-1-Benzopyran-4-one,3-benzodioxol-5-yl)-7-hydroxy-
    • 3-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-1-benzopyran-4-one
    • pseudobaptogenin
    • UNII-78RRL4HLL9
    • CHEBI:8602
    • LMPK12050053
    • Spectrum4_001241
    • y-Baptigenin
    • 90-29-9
    • 7-Hydroxy-3', 4'-methylenedioxyisoflavone
    • 7-Hydroxy-3',4'-(methylenedioxy)-Isoflavone
    • DTXCID20160473
    • 78RRL4HLL9
    • 3-(benzo[d][1,3]dioxol-5-yl)-7-hydroxy-4H-chromen-4-one
    • KBio2_002228
    • BDBM50299414
    • .psi.-Baptigenin
    • KBio2_004796
    • 3-(1,3-benzodioxol-5-yl)-7-hydroxy-chromen-4-one
    • 3-(2H-1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 3-(1,3-benzodioxol-5-yl)-7-hydroxy-
    • N13311
    • 3-(1,3-Benzodioxol-5-yl)-7-hydroxy-4H-1-benzopyran-4-one, 9CI
    • KBioGR_001762
    • Isoflavone,4'-(methylenedioxy)-
    • FT-0704675
    • KBioSS_002228
    • HY-N10616
    • CS-0618346
    • PSEUDOBAPTIGENIN [MI]
    • Q7254529
    • 3-(1,3-Benzodioxol-5-yl)-7-hydroxy-4H-chromen-4-one
    • KBio2_007364
    • CCG-40053
    • NSC-100796
    • PSEUDOBABTIGEN
    • NSC 100796
    • Spectrum5_001868
    • AKOS000277200
    • CHEMBL486176
    • Psi-baptigenin
    • DTXSID70237982
    • Spectrum_001748
    • NSC100796
    • psedobaptigenin
    • 7-hydroxy-3',4'-(methylenedioxy)isoflavone
    • 3-(1,3-Benzodioxol-5-yl)-7-hydroxy-4H-1-benzopyran-4-one; ?-Baptigenin
    • Pseudobabtigen
    • Inchi: InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2
    • Chiave InChI: KNJNBKINYHZUGC-UHFFFAOYSA-N
    • Sorrisi: C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O

Proprietà calcolate

  • Massa esatta: 282.05300
  • Massa monoisotopica: 282.05282342g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 460
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 65Ų

Proprietà sperimentali

  • PSA: 68.90000
  • LogP: 2.89430

Pseudobabtigen Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P839720-5mg
Pseudobabtigen
90-29-9
5mg
$270.00 2023-05-17
TRC
P839720-50mg
Pseudobabtigen
90-29-9
50mg
$ 1800.00 2023-09-06
TargetMol Chemicals
TN7233-25mg
Pseudobaptigenin
90-29-9
25mg
¥ 6350 2024-07-19
TargetMol Chemicals
TN7233-1mg
Pseudobaptigenin
90-29-9
1mg
¥ 1190 2024-07-19
TRC
P839720-25mg
Pseudobabtigen
90-29-9
25mg
$1103.00 2023-05-17
TargetMol Chemicals
TN7233-10mg
Pseudobaptigenin
90-29-9
10mg
¥ 3970 2024-07-19
TargetMol Chemicals
TN7233-5mg
Pseudobaptigenin
90-29-9
5mg
¥ 2660 2024-07-19

Pseudobabtigen Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:90-29-9)Pseudobabtigen
CL0187
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta